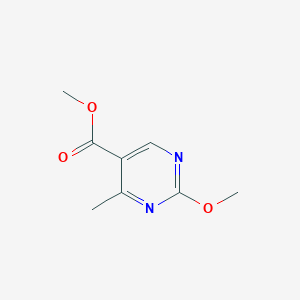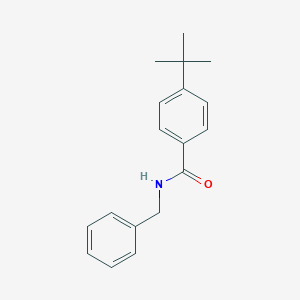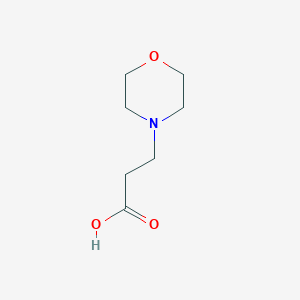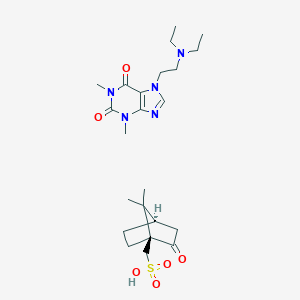![molecular formula C29H29F6N3S B171684 N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1240466-16-3](/img/structure/B171684.png)
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea” is a (thio)urea derivative . Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group attached to a thiourea group, which is further attached to a phenyl group with two trifluoromethyl groups . The presence of these groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
As a (thio)urea derivative, this compound can act as an organocatalyst, promoting various organic transformations . It can activate substrates and stabilize partially developing negative charges in the transition states, which is a key feature of (thio)urea derivatives .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Structural Applications
Thioureas are extensively used as ligands in coordination chemistry due to their ability to form stable complexes with various metals. These complexes are studied for their structural properties and potential applications in catalysis and material science. The effect of nitrogen substituents on hydrogen-bonding interactions significantly influences the coordination properties of these ligands, showcasing their versatility in forming novel compounds with unique properties (Saeed, Flörke, & Erben, 2014).
Biological and Medicinal Applications
Research has demonstrated the promising biological activities of thiourea derivatives, including antimicrobial, antiviral, and anticancer properties. These compounds are subjects of high-throughput screening assays and structure–activity analyses to identify potential therapeutic agents. The diverse chemical nature of thioureas allows for the exploration of various biological pathways and mechanisms, making them valuable tools in drug discovery and development (Hossain et al., 2020).
Environmental and Sensor Technologies
Thioureas have been applied in environmental science, particularly in the development of chemosensors for detecting pollutants and hazardous substances. Their ability to form hydrogen bonds enables the creation of highly sensitive and selective sensors for various applications, including monitoring environmental pollutants and detecting biological molecules. This adaptability underscores the compound's potential in developing new sensor technologies for environmental protection and public health (Al-Saidi & Khan, 2022).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . This compound, with its ability to activate substrates and stabilize partially developing negative charges, could play a significant role in future research and applications of (thio)urea-based catalysts .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dibenzylamino)cyclohexyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKVSGWNLVFSL-CLJLJLNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)






![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)



![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)